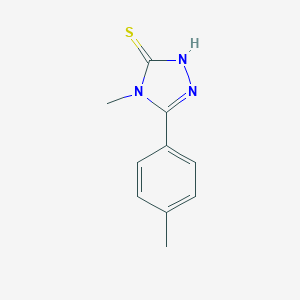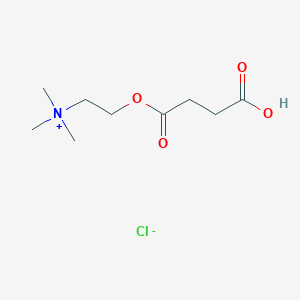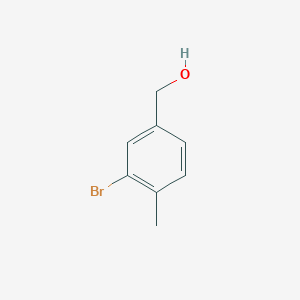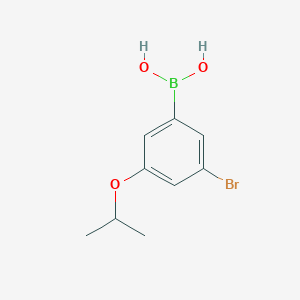
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
説明
The compound 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The specific structure of this compound, featuring a triazole ring substituted with methyl groups and a thiol functionality, suggests potential for unique physicochemical properties and biological activities.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and can be achieved through various methods, including the reaction of dithiocarbazinate with hydrazine hydrate . The synthesis of related compounds has been reported to proceed via multi-step reactions, yielding crystalline products with excellent yield . The synthesis process is often monitored using techniques such as FT-IR, MS, and NMR spectroscopy to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, which provides detailed information about the crystal structure and supports the formation of specific tautomers, such as the thione isomer . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict the most stable tautomeric forms . The presence of intramolecular hydrogen bonds and other non-covalent interactions can be investigated using Hirshfeld surface analysis .
Chemical Reactions Analysis
Triazole derivatives can exhibit tautomerism, particularly thiol-thione tautomerism, which can be influenced by intramolecular proton transfer . The equilibrium between these tautomeric forms can be studied using spectroscopic methods and theoretical calculations . The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, leading to the synthesis of a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized using a combination of experimental and theoretical methods. Spectral techniques such as FT-IR, UV-visible, and NMR spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecule . Computational methods, including DFT and time-dependent DFT calculations, are used to predict electronic parameters, molecular electrostatic potential surfaces, and nonlinear optical properties . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications .
科学的研究の応用
Antimicrobial Applications
- The synthesis of various 1,2,4-triazoles and their derivatives, including some that closely resemble 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated antimicrobial activities. For instance, a study by Bayrak et al. (2009) synthesized various compounds and found them to exhibit good or moderate antimicrobial activity. Similarly, Tien et al. (2016) studied compounds containing 1,2,4-triazole heterocycle for their antimicrobial activity against bacteria, mold, and yeast.
Corrosion Inhibition
- In the field of industrial chemistry, derivatives of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been investigated for their corrosion inhibition properties. Yadav et al. (2013) explored benzimidazole derivatives as inhibitors for mild steel corrosion, demonstrating the potential of triazole compounds in protecting metals against corrosion.
Antitumor and Antioxidant Activities
- Some derivatives of 1,2,4-triazole have been studied for their antitumor and antioxidant activities. For example, Behalo et al. (2017) synthesized triazole derivatives and evaluated them for these activities, indicating the potential use of such compounds in cancer research.
Anticonvulsant Activity
- Research has also delved into the anticonvulsant properties of 1,2,4-triazole derivatives. Küçükgüzel et al. (2004) synthesized a series of triazole derivatives and evaluated their biological properties, including anticonvulsant activity.
Electrochemical Studies
- The electrochemical behavior of thiotriazoles, which are related to 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has been studied in aqueous-alcoholic media. Fotouhi et al. (2002) investigated the electrooxidation of such compounds, providing insights into their chemical behavior in different environments.
Safety And Hazards
The safety and hazards associated with “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, it’s important to handle all chemicals with appropriate safety measures1.
将来の方向性
The future directions for research on “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, the development of novel therapeutic agents for a variety of pathological conditions has been a focus for medicinal chemists working with thiazole-bearing compounds4.
特性
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBRNSIBHZNBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351516 | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
138417-37-5 | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)



![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)







